2-(n-Butylthio)thiophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-butylsulfanylbenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S2/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7,11H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXAKCPKOITTOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=CC=C1S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 N Butylthio Thiophenol and Analogous Thiol Thioether Architectures
Carbon-Sulfur Bond Formation via Nucleophilic Substitution Reactions
Nucleophilic substitution represents a foundational approach for creating the thioether bond (Csp³–S). These reactions typically involve a sulfur-based nucleophile attacking a carbon-based electrophile.
A direct and widely employed method for synthesizing aryl alkyl thioethers is the S-alkylation of thiophenols. jmaterenvironsci.com This reaction proceeds via a classic SN2 mechanism, where a thiolate anion, generated by deprotonating a thiophenol with a base, acts as a potent nucleophile. masterorganicchemistry.com This thiolate then attacks an alkyl halide, such as an n-butyl halide (bromide, chloride, or iodide), displacing the halide and forming the thioether. jmaterenvironsci.commasterorganicchemistry.com
The choice of base and solvent is crucial for reaction efficiency. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and various alkoxides. jmaterenvironsci.commasterorganicchemistry.com The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 pathway. jmaterenvironsci.com
Table 1: Examples of Direct Alkylation of Thiophenols
| Thiol Substrate | Alkylating Agent | Base | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Thiophenol | n-Butyl Bromide | NaH | THF | Room Temp | High | masterorganicchemistry.com |
| 4-Methylthiophenol | Benzyl Bromide | K₂CO₃ | Water | Reflux | High | jmaterenvironsci.com |
| Thiophenol | Various Alkyl Halides | TBAOH (aq) | Neat | 50 °C | 92 | jmaterenvironsci.com |
| 2-Naphthalenethiol | Methyl Iodide | KOH | Ethanol | N/A | High | orgsyn.org |
These powerful carbon nucleophiles can then react with various sulfur electrophiles. Elemental sulfur (S₈) is a common choice, which, after initial reaction and subsequent acidic workup or reduction, yields the thiophenol. researchgate.netorgsyn.org More direct routes to thioethers involve reacting the organometallic species with electrophiles like disulfides (e.g., di-n-butyl disulfide) or sulfenyl chlorides. acsgcipr.org
Table 2: Thioether Synthesis via Organometallic Reagents
| Organometallic Reagent | Sulfur Electrophile | Product Type | Conditions | Reference |
|---|---|---|---|---|
| 2-Thienyllithium | Elemental Sulfur (S₈) | Thiol | -70 °C, then H⁺ workup | orgsyn.org |
| Phenyllithium | Elemental Sulfur (S₈) | Thiol | Acidification | wikipedia.org |
| Grignard Reagents | Bunte Salts (RSSO₃Na) | Thioether | N/A | organic-chemistry.org |
| Organozinc Reagents | N-Thiophthalimides | Thioether | Copper Catalysis | uni-muenchen.de |
Reductive Strategies for Thiophenol Moiety Formation
In many synthetic pathways, the aromatic thiol group is introduced by reducing a more stable, oxidized sulfur functionality, such as a sulfonic acid or a sulfonyl chloride. These methods are foundational for preparing a wide array of thiophenol precursors.
The direct reduction of aromatic sulfonic acids to thiophenols is a challenging transformation but can be achieved with specific reagent systems. One effective method involves using a combination of triphenylphosphine (B44618) (PPh₃) and iodine. This system can quantitatively reduce arenesulfonic acids to the corresponding arenethiols. oup.com The reaction is believed to proceed through the formation of a sulfonyl iodide intermediate, which is then rapidly reduced. oup.com Other specialized methods, though less common, utilize catalysts like rhodium carbonyl under high pressures of carbon monoxide. google.com
A more common and widely documented route to thiophenols is the reduction of benzenesulfonyl chlorides. wikipedia.orggoogle.com This method offers high yields and utilizes readily available starting materials. A classic and robust procedure involves the use of zinc dust in the presence of an acid, such as sulfuric or hydrochloric acid. orgsyn.orggoogle.comcore.ac.uk It is often critical to maintain low temperatures during the initial stages of the reaction to prevent the formation of by-products and ensure high yields. google.com
Alternative reducing agents have also been developed. Triphenylphosphine (PPh₃) can be used to reduce sulfonyl chlorides, often in refluxing toluene, providing the thiophenol in high yield. nih.gov This method is advantageous as the triphenylphosphine oxide by-product can be easily separated. nih.gov Other systems, such as lithium aluminum hydride or red phosphorus with iodine, have also been reported for this transformation. taylorfrancis.com
Table 3: Comparison of Reducing Agents for Benzenesulfonyl Chlorides
| Sulfonyl Chloride Substrate | Reducing System | Solvent | Key Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzenesulfonyl Chloride | Zn / H₂SO₄ | Water/Ice | -5 °C to 0 °C | 91 | orgsyn.org |
| 2-Chloro-5-nitrobenzenesulfonyl chloride | PPh₃ | Toluene | Reflux | 92 | nih.gov |
| 4-Methylbenzenesulfonyl chloride | Pd/C, PPh₃, I₂ | Formic Acid | 50 °C | 73 | google.com |
| 2-Naphthylsulfonyl chloride | Zn / Acid | N/A | N/A | N/A | orgsyn.org |
Transition Metal-Catalyzed Coupling Approaches
Transition metal catalysis has become one of the most powerful and versatile strategies for constructing C-S bonds, particularly for forming aryl thioethers. thieme-connect.dethieme-connect.com These methods often operate under milder conditions than classical nucleophilic aromatic substitution and tolerate a wider range of functional groups. thieme-connect.comacsgcipr.org
Palladium- and copper-based catalysts are the most prevalent. acsgcipr.org Palladium-catalyzed reactions, such as the Buchwald-Hartwig and Migita couplings, effectively couple aryl halides (I, Br, Cl) or sulfonates (triflates, tosylates) with thiols. thieme-connect.dethieme-connect.com The success of these reactions is highly dependent on the choice of phosphine-based ligands, which stabilize the palladium catalyst and facilitate the catalytic cycle of oxidative addition, ligand exchange, and reductive elimination. thieme-connect.deacsgcipr.org
Copper-catalyzed C-S coupling, a modification of the traditional Ullmann condensation, is another valuable approach, especially for coupling aryl iodides. thieme-connect.comorganic-chemistry.org Modern iterations use ligands such as oxalic diamides to enable the coupling of both aromatic and aliphatic thiols with aryl halides under more moderate conditions. thieme-connect.com These catalytic systems provide a robust platform for synthesizing complex molecules containing the thiol-thioether architecture.
Table 4: Overview of Transition Metal-Catalyzed Thioether Synthesis
| Aryl Electrophile | Thiol Partner | Catalyst | Ligand | Base | Solvent | Reference |
|---|---|---|---|---|---|---|
| Heteroaryl Bromides | Alkanethiols | Palladium Precatalyst | tBuXPhos | Et₃N | N/A | thieme-connect.com |
| Aryl Halides | Aromatic/Aliphatic Thiols | CuI | Oxalic Diamide | N/A | N/A | thieme-connect.com |
| Aryl Iodides | Sulfur Powder | CuI | None | K₂CO₃ | DMF | organic-chemistry.org |
| Aryl Halides | Thiols | Pd(PPh₃)₄ | PPh₃ | NaOᵗBu | DMSO | thieme-connect.com |
Copper-Mediated C-S Coupling Reactions (e.g., from Aryl Iodides)
Copper-catalyzed cross-coupling reactions are a cornerstone in the formation of carbon-sulfur bonds, offering a cost-effective alternative to palladium-based systems. These reactions typically involve the coupling of an aryl halide, most commonly an aryl iodide, with a thiol or a sulfide (B99878) source. For the synthesis of an ortho-thiol-thioether architecture like 2-(n-Butylthio)thiophenol, a plausible route involves the reaction of a di-substituted benzene (B151609) precursor, such as 1-iodo-2-bromobenzene or 2-iodothiophenol, with a suitable sulfur nucleophile.
The general mechanism for the copper-catalyzed C-S coupling is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the thiolate and subsequent reductive elimination to yield the aryl thioether and regenerate the Cu(I) catalyst. Ligand-free systems using copper iodide (CuI) are often effective, though the use of ligands can enhance reaction efficiency and scope. uu.nlrsc.org
A potential synthetic approach could start from 2-iodothiophenol. The reaction with sodium n-butylthiolate in the presence of a CuI catalyst would form the desired product. Alternatively, starting from 1,2-diiodobenzene, a selective mono-substitution with sodium n-butylthiolate followed by a second substitution with a sulfur source like sodium hydrosulfide (B80085) could be envisioned, although controlling selectivity would be a significant challenge.
Research on analogous systems has provided insight into typical reaction conditions. For instance, the coupling of aryl iodides with thiophenols can be effectively catalyzed by low amounts (1-2.5 mol%) of CuI in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) at temperatures around 100 °C. uu.nl The choice of base is also critical, with inorganic bases like potassium carbonate or cesium carbonate often being employed. uu.nlorganic-chemistry.org
| Catalyst System | Aryl Halide | Thiol Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI (2.5 mol%) | Iodobenzene | Thiophenol | K2CO3 | NMP | 100 | 95 | uu.nl |
| CuI (nanoparticles) | Aryl Iodide | Sulfur Powder/NaBH4 | K2CO3 | DMF | 90 | Good to Excellent | organic-chemistry.org |
| Cu(I) | Aryl Iodide | Thiophenol | - | Polar Protic Solvents | - | Good to Excellent | rsc.org |
This table presents data for analogous diaryl thioether syntheses to illustrate common conditions for copper-catalyzed C-S coupling reactions.
Nickel-Catalyzed C-S Cross-Coupling Reactions
Nickel catalysis offers a powerful and economical alternative for the construction of C-S bonds, capable of activating less reactive aryl chlorides and triflates in addition to bromides and iodides. cofc.eduorganic-chemistry.org These reactions are valuable for synthesizing aryl thioethers and can be adapted for the preparation of complex structures like this compound.
The catalytic cycle for nickel-catalyzed C-S coupling generally involves the oxidative addition of an aryl electrophile to a Ni(0) complex, followed by transmetalation with a sulfur nucleophile (or reaction with a thiolate) and reductive elimination of the final product. A variety of nickel precatalysts and ligands can be employed to facilitate this process. For instance, air-stable nickel precatalysts combined with specific phosphine (B1218219) ligands have been shown to be effective under mild conditions. organic-chemistry.org
A synthetic strategy for this compound could involve the coupling of 2-chlorothiophenol (B146423) or its protected form with n-butanethiol using a suitable nickel catalyst. Alternatively, a nickel-catalyzed reaction between an aryl iodide like 1-iodo-2-(protected-thio)benzene and thiourea (B124793) can form an S-aryl isothiouronium salt, which can then be hydrolyzed to the thiophenol and subsequently alkylated. nih.gov This latter approach provides an air-stable, odorless precursor to the often noxious thiophenol. nih.gov
Recent advancements have demonstrated the coupling of aryl triflates with alkyl thiols using an air-stable nickel precatalyst, XantphosNi(o-tolyl)Cl, at room temperature. organic-chemistry.org Another approach uses a Ni(cod)2/DPEphos system for sterically hindered substrates. chemrxiv.org
| Catalyst System | Aryl Electrophile | Thiol Source | Base/Additive | Solvent | Temperature | Yield | Reference |
| NiCl2(dppp) | (Hetero)aryl Iodide | Thiourea | DBU | NMP | 120 °C | - | nih.gov |
| XantphosNi(o-tolyl)Cl | Aryl Triflates | Alkyl Thiols | KOAc | THF | Room Temp | Good | organic-chemistry.org |
| Ni(cod)2/DPEphos | Sterically Hindered Aryl Triflates | Alkyl Thiols | KOAc | THF | Room Temp | Good | chemrxiv.org |
| NiBr2·3H2O / Photocatalyst | Aryl Bromide | Thiophenol | HBr (substoichiometric) | - | Blue Light Irradiation | 94% | uni-regensburg.de |
This table summarizes conditions for various nickel-catalyzed C-S cross-coupling reactions applicable to the synthesis of complex thioethers.
Directed ortho-Metallation and Subsequent Thiolation/Thioetherification
Directed ortho-metallation (DoM) is a potent strategy for regioselective functionalization of aromatic rings. baranlab.org The method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi, s-BuLi, or t-BuLi), facilitating deprotonation at the adjacent ortho position. baranlab.orguwindsor.caharvard.edu The resulting aryllithium species can then be trapped with a suitable electrophile to introduce a new substituent with high regiocontrol.
For the synthesis of this compound, the thiol group (or a protected thiol) of thiophenol can serve as the directing group. Treatment of thiophenol with two equivalents of an organolithium base generates a lithium thiolate, which then directs the lithiation to the ortho-carbon. researchgate.net Quenching the resulting dianion, lithium 2-lithiobenzenethiolate, with an appropriate electrophile like di-n-butyl disulfide (BuSSBu) would install the n-butylthio group at the desired position. researchgate.net
The choice of base and reaction conditions is crucial. Strong, non-nucleophilic bases are required, and the reaction is typically carried out at low temperatures in ethereal solvents like THF or diethyl ether to prevent side reactions. uwindsor.ca Amine additives such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) are often used to break up organolithium aggregates and increase the reactivity of the base. baranlab.org
| Substrate | Directing Group | Base | Electrophile | Product | Reference |
| Anisole | -OCH3 | n-BuLi | Various | 2-Substituted Anisole | harvard.edu |
| Thiophenol | -SH/-SLi | 2 eq. n-BuLi | Di-n-butyl disulfide | This compound | researchgate.net |
| N,N-Diethylbenzamide | -CONEt2 | s-BuLi/TMEDA | Various | 2-Substituted Benzamide | baranlab.org |
This table illustrates the components of directed ortho-metallation reactions for various substrates and directing groups.
Post-Synthetic Modification of Thiophenol Derivatives to Introduce n-Butylthio Group
This approach involves modifying a pre-existing thiophenol derivative to introduce the n-butylthio substituent. This strategy can overlap with other methods, such as the electrophilic quench step in a DoM sequence, but also includes other transformations.
One direct method is the nucleophilic aromatic substitution (SNAr) on a suitably activated thiophenol derivative. For example, starting with 2-chlorothiophenol or 2-fluorothiophenol, a reaction with sodium n-butylthiolate could yield this compound. The success of this reaction depends on the activation of the aromatic ring towards nucleophilic attack, which is often facilitated by electron-withdrawing groups, although the thiolate itself provides some activation.
Another strategy involves the Newman-Kwart rearrangement. While this is a multi-step process, it provides a route from phenols to thiophenols. orgsyn.orgwikipedia.org A phenol (B47542) with an ortho-n-butylthio group could theoretically be converted to the target thiophenol. This would involve converting the phenol to an O-aryl dialkylthiocarbamate, followed by thermal rearrangement to the S-aryl isomer, and subsequent hydrolysis to the thiophenol. orgsyn.org
A more contemporary approach could involve palladium-catalyzed coupling of a protected 2-halothiophenol with a thiol surrogate for the n-butylthio group, followed by deprotection. For instance, 2-ethylhexyl 3-mercaptopropanoate has been used as a thiol surrogate in palladium-catalyzed couplings, with subsequent deprotection achieved using sodium ethoxide. researchgate.net This methodology allows for the introduction of the thiol functionality in a controlled manner.
| Starting Material | Reagent(s) | Key Transformation | Product Type | Reference |
| Phenol | 1. N,N-Dialkylthiocarbamoyl chloride 2. Heat 3. Hydrolysis | Newman-Kwart Rearrangement | Thiophenol | orgsyn.orgwikipedia.org |
| 2-Chlorothiophenol | Sodium n-butylthiolate | Nucleophilic Aromatic Substitution | Aryl thioether | (Plausible SNAr) |
| Aryl Halide | 2-Ethylhexyl 3-mercaptopropanoate (Pd cat.), then NaOEt | Thiol Surrogate Coupling & Deprotection | Aryl Thiol | researchgate.net |
| 2-Chloro-5-nitrobenzenethiol | 4-Methoxybenzyl chloride, K2CO3, KI | S-Protection | Protected Thioether | nih.gov |
This table outlines various post-synthetic modification strategies for introducing sulfur functionalities onto aromatic rings.
Chemical Reactivity and Mechanistic Investigations of 2 N Butylthio Thiophenol
Thiol-Disulfide Redox Transformations
The sulfur atom in the thiol group of 2-(n-Butylthio)thiophenol can exist in various oxidation states, making it an active participant in redox chemistry. The most fundamental of these transformations is the oxidative coupling of two thiol molecules to form a disulfide, a reversible process that is central to many chemical and biological systems.
Oxidative Coupling to Bis(2-(n-butylthio)phenyl) Disulfide
The thiol group of this compound can be readily oxidized to form its corresponding disulfide, Bis(2-(n-butylthio)phenyl) disulfide. This reaction involves the formation of a sulfur-sulfur bond between two molecules of the parent thiol, with the concomitant loss of two protons and two electrons. A variety of oxidizing agents and conditions can achieve this transformation, ranging from simple exposure to atmospheric oxygen to the use of specific chemical oxidants. biolmolchem.comwikipedia.org
Common methods for the oxidative coupling of aromatic thiols, which are applicable to this compound, include the use of reagents like dimethyl sulfoxide (B87167) (DMSO) activated by an acid catalyst, or halogens such as iodine (I₂). biolmolchem.comwikipedia.org The reaction with iodine, for instance, proceeds rapidly to yield the disulfide and hydrogen iodide. wikipedia.org These methods are generally high-yielding and can be performed under mild conditions.
| Oxidizing Agent | Typical Conditions | Reaction | Typical Yield |
| Oxygen (O₂) / Air | Base catalysis | 4 R-SH + O₂ → 2 R-S-S-R + 2 H₂O | Variable |
| Dimethyl Sulfoxide (DMSO) | Acidic (e.g., HI) | 2 R-SH + (CH₃)₂SO → R-S-S-R + (CH₃)₂S + H₂O | Good to Excellent biolmolchem.com |
| Iodine (I₂) | Inert solvent | 2 R-SH + I₂ → R-S-S-R + 2 HI | High wikipedia.org |
| Hydrogen Peroxide (H₂O₂) | Various | 2 R-SH + H₂O₂ → R-S-S-R + 2 H₂O | High google.com |
This table presents generalized conditions for the oxidation of thiophenols (R-SH) to disulfides (R-S-S-R).
Photooxidative Coupling Mechanisms
The conversion of thiophenols to disulfides can also be initiated by light, a process known as photooxidative coupling. nih.govacs.org This method is considered a clean and economical alternative to using chemical oxidants. nih.gov The mechanism of this photoreaction is dependent on pH and the excitation wavelength. nih.govacs.org
Research on para-substituted thiophenol derivatives indicates that the reaction proceeds most efficiently when both the neutral thiol (R-SH) and the anionic thiolate (R-S⁻) forms are present. nih.govacs.org The proposed mechanism involves the following key steps:
Photoexcitation : The process is initiated by the absorption of light by the thiolate anion, which is more strongly absorbing at certain wavelengths than the neutral thiol. This generates an electronically excited thiolate. nih.govacs.org
Collision and Electron Transfer : The electronically excited thiolate collides with a ground-state, neutral thiol molecule. nih.govacs.org This collision facilitates an electron transfer, leading to the formation of a thiyl radical and a thiolate radical anion.
Radical Coupling : Two thiyl radicals then combine to form the stable disulfide bond. bournemouth.ac.uk
Nucleophilic Reactivity of the Thiol Functionality
With a pKa value significantly lower than its alcohol analogue, phenol (B47542), thiophenol is more acidic and its conjugate base, the thiophenolate anion, is a potent nucleophile. wikipedia.org This high nucleophilicity allows this compound to readily participate in a variety of addition reactions to unsaturated electrophilic systems.
Addition Reactions to Unsaturated Systems (e.g., Epoxides, Alkynes)
The thiolate derived from this compound can act as a nucleophile to open strained rings like epoxides. This reaction typically proceeds via an Sₙ2 mechanism, where the nucleophilic sulfur attacks one of the electrophilic carbon atoms of the epoxide ring. masterorganicchemistry.com Under basic or neutral conditions, the attack occurs at the less sterically hindered carbon, leading to the cleavage of a carbon-oxygen bond and the formation of a β-hydroxy thioether. masterorganicchemistry.comresearchgate.net The reaction is completed by protonation of the resulting alkoxide. masterorganicchemistry.com
| Substrate | Conditions | Product Type | Regioselectivity |
| Epoxide | Basic or neutral (e.g., NaH, t-BuOK) | β-Hydroxy thioether | Attack at the least substituted carbon (Sₙ2) masterorganicchemistry.com |
| Alkyne | Radical initiator (e.g., AIBN) or UV light | (E/Z)-Alkenyl sulfide (B99878) | Anti-Markovnikov wikipedia.org |
| Alkyne | Base catalysis (e.g., Cs₂CO₃, Et₃N) | (Z)-Alkenyl sulfide | Anti-Markovnikov wikipedia.orgnih.gov |
This table outlines the general reactivity of thiols with epoxides and alkynes.
Similarly, this compound can add across the carbon-carbon triple bond of alkynes in a reaction known as hydrothiolation or the thiol-yne reaction. wikipedia.org This process can be promoted by radical initiators, bases, or transition metals. wikipedia.orgnih.govresearchgate.net
Radical Addition : In the presence of a radical initiator or UV light, a thiyl radical is generated, which adds to the alkyne in an anti-Markovnikov fashion to produce a vinyl sulfide. This pathway often results in a mixture of E and Z isomers. wikipedia.org
Base-Catalyzed Addition : In the presence of a base, the thiolate anion is formed, which then undergoes a nucleophilic conjugate addition to an activated alkyne (an alkyne bearing an electron-withdrawing group). nih.gov This method often provides high stereoselectivity, typically yielding the Z-vinyl sulfide. nih.govnih.gov
Michael Addition to α,β-Unsaturated Carbonyl Compounds
As a soft nucleophile, the thiolate of this compound readily undergoes conjugate (or 1,4-) addition to α,β-unsaturated carbonyl compounds, a transformation known as the thia-Michael addition. researchgate.netscispace.com This reaction is a highly efficient method for forming carbon-sulfur bonds.
The reaction can be catalyzed by bases, which serve to deprotonate the thiol to the more nucleophilic thiolate. nih.gov However, due to the high nucleophilicity of thiols, these additions can often proceed under neutral, solvent-free conditions, or with mild catalysts like KF/Alumina, representing an environmentally benign approach. researchgate.netscispace.com The reaction mechanism involves the nucleophilic attack of the sulfur atom at the β-carbon of the unsaturated system, followed by protonation of the resulting enolate intermediate to give the 1,4-adduct. nih.gov
| Michael Acceptor | Catalyst / Solvent | Product Type |
| Cyclohex-2-enone | KF/Alumina / Glycerin | 3-(Arylthio)cyclohexanone scispace.com |
| Chalcone | Organocatalysts / Ionic Liquid | 1,3-Diaryl-3-(arylthio)propan-1-one nih.gov |
| Citral | KF/Alumina / Solvent-free | 3,7-Dimethyl-3-(arylthio)oct-6-enal scispace.com |
| Methyl Acrylate | None / Solvent-free | Methyl 3-(arylthio)propanoate researchgate.net |
This table illustrates the versatility of the thia-Michael addition with various acceptors and conditions.
Thiol-Exchange Reactions
Thiol-exchange, more accurately known as thiol-disulfide exchange, is a fundamental reaction in which a free thiol reacts with a disulfide bond. nih.gov The process involves the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of a disulfide bond (R'SSR'), resulting in the formation of a new disulfide (RSSR') and the release of a new thiolate (R'S⁻). nih.govresearchgate.net
R-S⁻ + R'-S-S-R' ⇌ R-S-S-R' + R'-S⁻
This reaction is an equilibrium process governed by the relative stability and concentration of the participating thiols and disulfides. rsc.org The position of the equilibrium is largely determined by the pKa of the involved thiols; the thiolate of the more acidic thiol is generally a better leaving group, and the equilibrium will favor the formation of the disulfide derived from the less acidic thiol. rsc.orgnih.gov The reaction proceeds through a tri-sulfide-like Sₙ2 transition state. nih.gov Thiol-disulfide exchange is crucial in dynamic covalent chemistry and in biological systems for processes like protein folding. nih.govnih.gov
Reactivity of the Thioether Moiety
The thioether portion of the molecule, characterized by the sulfur atom bonded to both the benzene (B151609) ring and the n-butyl group, is susceptible to reactions that target the sulfur atom directly.
The sulfur atom of a thioether is readily oxidized to form sulfoxides and subsequently sulfones. This transformation is a common reaction for thioethers and is typically achieved using various oxidizing agents. While specific studies on this compound are scarce, the general mechanism involves the nucleophilic sulfur atom attacking the oxidant.
Common oxidants for this type of transformation include hydrogen peroxide (H₂O₂), peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), and tert-butyl hydroperoxide (TBHP). The reaction can be controlled to yield either the sulfoxide or the sulfone by adjusting the stoichiometry of the oxidant and the reaction conditions. For instance, using one equivalent of the oxidizing agent typically favors the formation of the sulfoxide, whereas an excess of the oxidant will lead to the corresponding sulfone. The reaction proceeds via an electrophilic oxygen transfer from the oxidant to the sulfur atom.
It is important to note that the thiol group (-SH) is also sensitive to oxidation and could be converted to a disulfide under similar conditions, potentially leading to a mixture of products unless a chemoselective oxidant or a protecting group strategy is employed.
Radical Processes Involving Thiophenoxyl Species
The thiophenol group is a key participant in radical chemistry, primarily through the formation of a thiophenoxyl radical (Ar-S•).
Thiophenols are widely used as radical mediators in cyclization reactions due to the relatively weak S-H bond, which can be homolytically cleaved to generate a thiophenoxyl radical. This initiation is often accomplished using a radical initiator such as azobisisobutyronitrile (AIBN) under thermal or photochemical conditions.
The generated thiophenoxyl radical can then add to an unsaturated bond (an alkene or alkyne) within a molecule to form a carbon-centered radical. This new radical species can subsequently undergo an intramolecular cyclization by adding to another multiple bond within the same molecule. The reaction cascade is completed by the abstraction of a hydrogen atom from a donor molecule, which in many cases is another molecule of the starting thiophenol, thus propagating the radical chain. While this is a general mechanism for thiophenol-mediated radical cyclizations, specific studies employing this compound as the radical precursor were not identified in the surveyed literature. The electronic and steric effects of the ortho-n-butylthio substituent would likely influence the stability and reactivity of the corresponding thiophenoxyl radical.
Acid-Base Properties and Anionic Intermediates
The thiol proton of this compound is acidic, and its removal leads to the formation of a thiophenolate anion. Thiophenols are generally more acidic than their phenol counterparts. For example, the pKₐ of thiophenol in water is approximately 6.6, significantly lower than that of phenol (pKa ≈ 10).
Deprotonation with a suitable base, such as an alkali metal hydroxide (B78521) or alkoxide, generates the corresponding 2-(n-butylthio)thiophenolate anion. This anionic intermediate is a potent nucleophile due to the soft nature of the sulfur atom. It can readily participate in reactions such as S-alkylation and Michael additions.
Metal Insertion and Activation of Carbon-Heteroatom Bonds
The carbon-sulfur bonds in aryl thioethers and thiophenols can be activated and cleaved by transition metal complexes. This process, known as C-S bond activation, is of significant interest for applications in organic synthesis and hydrodesulfurization processes in the petroleum industry.
The mechanism often involves the oxidative addition of a low-valent transition metal center into the C-S bond. For a molecule like this compound, there are three distinct C-S bonds that could potentially be targeted:
The S-H bond
The aromatic C-S bond of the thioether
The alkyl C-S bond of the thioether
The insertion of a metal into the S-H bond is typically a facile process. Activation of the more robust C-S bonds of the thioether moiety generally requires specific catalytic systems, often involving palladium, nickel, or copper complexes. The presence of two different sulfur functionalities could lead to interesting reactivity and selectivity, potentially allowing the molecule to act as a bidentate ligand for a metal center, which could then facilitate further transformations. However, specific studies detailing the metal-mediated C-S bond activation of this compound were not found in the reviewed literature.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of 2-(n-Butylthio)thiophenol, providing precise information about the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the flexible n-butyl chain, and the acidic thiol proton.
The four protons on the 1,2-disubstituted benzene (B151609) ring are chemically non-equivalent and typically appear as a complex series of multiplets in the downfield region, generally between δ 7.0 and 7.5 ppm. researchgate.net Their specific chemical shifts and coupling patterns are influenced by the electronic effects of both the thiol (-SH) and the n-butylthio (-S(CH₂)₃CH₃) groups.
The n-butyl group gives rise to four separate signals in the upfield, aliphatic region of the spectrum. oregonstate.edu The protons of the methylene (B1212753) group directly attached to the sulfur atom (α-CH₂) are deshielded and appear as a triplet around δ 2.9 ppm. The subsequent methylene groups (β-CH₂ and γ-CH₂) typically resonate as complex multiplets (a sextet and a quintet, respectively) between δ 1.4 and 1.7 ppm. The terminal methyl group (δ-CH₃) appears as a characteristic triplet further upfield, usually around δ 0.9 ppm.
The thiol proton (-SH) signal is notable for its variable chemical shift, which can range from approximately δ 3.0 to 4.0 ppm. chemicalbook.com Its position and appearance (sharp singlet to broad peak) are sensitive to factors such as solvent, concentration, and temperature. This proton readily undergoes exchange with deuterium, leading to the disappearance of its signal upon shaking the sample with a drop of D₂O.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (Ar-H) | ~ 7.0 - 7.5 | Multiplet (m) | 4H |
| Thiol (S-H) | ~ 3.0 - 4.0 (variable) | Singlet (s), often broad | 1H |
| α-CH₂ (S-CH₂) | ~ 2.9 | Triplet (t) | 2H |
| β-CH₂ | ~ 1.6 | Sextet | 2H |
| γ-CH₂ | ~ 1.4 | Quintet | 2H |
| δ-CH₃ | ~ 0.9 | Triplet (t) | 3H |
The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, ten distinct signals are expected, corresponding to the six unique aromatic carbons and the four carbons of the n-butyl chain.
The aromatic region of the spectrum (typically δ 120-140 ppm) will show six signals. researchgate.net The two carbons directly bonded to the sulfur atoms (C-S) are significantly influenced by the electronegativity and resonance effects of sulfur and will have distinct chemical shifts from the four carbons bonded to hydrogen (C-H).
In the aliphatic region, the four carbons of the n-butyl group will be clearly resolved. The α-carbon (S-CH₂) is the most deshielded of the aliphatic carbons due to its direct attachment to sulfur, appearing around δ 35-40 ppm. lookchem.com The chemical shifts of the β, γ, and δ carbons appear progressively further upfield. amazonaws.com
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (Ar-C-S) | ~ 130 - 140 |
| Aromatic (Ar-C-H) | ~ 122 - 130 |
| α-C (S-CH₂) | ~ 35 - 40 |
| β-C | ~ 31 |
| γ-C | ~ 22 |
| δ-C (CH₃) | ~ 14 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons. This would clearly trace the connectivity of the n-butyl chain, with correlations observed between the δ-CH₃ and γ-CH₂, the γ-CH₂ and β-CH₂, and the β-CH₂ and α-CH₂ protons. It would also show correlations between adjacent protons on the aromatic ring, helping to decipher the complex multiplet pattern. libretexts.org
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would show a cross-peak for each C-H bond, for instance, linking the aromatic proton signals to their corresponding aromatic carbon signals and definitively assigning the four aliphatic proton signals to their respective carbon signals in the n-butyl chain. The carbons bearing the sulfur substituents would not show a correlation in this spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides crucial information about longer-range connectivity by showing correlations between protons and carbons that are two or three bonds apart. This technique is invaluable for linking the different fragments of the molecule. Key correlations would include a cross-peak between the protons of the α-CH₂ group and the aromatic carbon to which the n-butylthio group is attached. Other important correlations would be observed between aromatic protons and neighboring carbons, confirming the substitution pattern on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. miamioh.edu
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a compound's mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₁₀H₁₄S₂, the calculated exact mass of the molecular ion [M]⁺• is approximately 198.0537 amu. An HRMS measurement confirming this value to within a few parts per million (ppm) would provide unambiguous confirmation of the elemental composition.
The fragmentation pattern observed in the mass spectrum offers further structural proof. Common fragmentation pathways for alkyl aryl sulfides involve cleavage of the bonds adjacent to the sulfur atoms. scribd.comnih.gov Key expected fragments for this compound would include:
[M - C₄H₉]⁺: Loss of the butyl radical (mass 57), resulting in a fragment at m/z ≈ 141.
[M - SH]⁺: Loss of the thiol radical (mass 33), resulting in a fragment at m/z ≈ 165.
Fragmentation of the butyl chain, leading to the loss of smaller alkyl fragments.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule's functional groups, providing a characteristic "fingerprint." nih.gov
The spectrum of this compound would display characteristic absorption bands corresponding to its constituent parts.
S-H Stretch: A weak but highly characteristic band for the thiol group is expected in the region of 2550-2600 cm⁻¹. rsc.org
C-H Stretches: Aromatic C-H stretching vibrations appear as a group of bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the n-butyl group are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). nih.gov
Aromatic C=C Stretches: Medium to strong absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.
C-S Stretch: C-S stretching vibrations are typically weak and found in the fingerprint region (600-800 cm⁻¹). cdc.gov
Aromatic Substitution Pattern: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are diagnostic of the substitution pattern on the benzene ring. For a 1,2-disubstituted (ortho) pattern, a strong band is typically observed around 735-770 cm⁻¹. cdc.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Thiol S-H Stretch | 2550 - 2600 | Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| Aromatic C-H Out-of-Plane Bend (ortho) | 735 - 770 | Strong |
| C-S Stretch | 600 - 800 | Weak-Medium |
Electronic Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The spectrum of this compound would be dominated by the chromophore of the substituted benzene ring. Based on data for thiophenol and its derivatives, absorption maxima (λ_max) are expected in the ultraviolet region.
Thiophenol itself exhibits a primary absorption band around 236 nm and a secondary, less intense band around 269 nm, which are attributed to π→π* transitions within the benzene ring. nih.gov The introduction of the n-butylthio group at the ortho position is expected to cause a slight bathochromic (red) shift in these absorption bands due to the electron-donating nature of the sulfur atom, which extends the conjugation. Substituted thiophenols often show λ_max values in the 250-300 nm range. nist.govnist.gov The exact position of the maxima would be influenced by the solvent polarity.
Photoluminescence spectroscopy measures the emission of light from a substance after it has absorbed photons. Simple aromatic thiols like thiophenol and its alkylated derivatives are generally not considered to be significantly fluorescent or phosphorescent at room temperature in solution. nih.gov Electronic excitation, typically through π→π* transitions, is more likely to be followed by non-radiative decay processes, such as vibrational relaxation or intersystem crossing, rather than radiative emission.
While certain complex thiophene-based oligomers can exhibit high photoluminescence quantum yields, these structures are significantly different from simple thiophenols. nih.gov Any observed emission from a sample of this compound would likely be very weak and could be indicative of trace impurities. Significant luminescence would only be expected if the molecule were intentionally modified by the addition of a fluorophore.
X-ray Diffraction (XRD) Analysis
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.eduscielo.br If a suitable single crystal of this compound could be grown, SC-XRD analysis would yield a wealth of structural information, including:
Bond Lengths and Angles: Precise measurements of all covalent bond lengths (C-C, C-H, C-S, S-H) and bond angles, confirming the molecular geometry.
Conformation: The exact conformation of the n-butyl chain and the rotational orientation (torsion angles) of the butylthio group relative to the plane of the benzene ring.
Crystal Packing: The arrangement of molecules within the crystal lattice, revealing any significant intermolecular interactions such as hydrogen bonding (though weak for S-H donors) or van der Waals forces that dictate the solid-state structure.
As of now, the crystal structure of this compound has not been reported in open crystallographic databases. Obtaining a single crystal suitable for analysis can be challenging, as the compound may be a liquid or an oil at room temperature, potentially requiring low-temperature crystallization techniques. ncl.ac.uk
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique primarily used for the phase identification of crystalline materials. carleton.edu By irradiating a powdered sample with monochromatic X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle, a unique diffraction pattern, or 'fingerprint,' is generated for a specific crystalline phase. carleton.eduamericanpharmaceuticalreview.com This pattern is governed by Bragg's Law (nλ = 2d sin θ), which relates the wavelength of the X-rays (λ), the spacing between crystal lattice planes (d), and the angle of diffraction (θ). carleton.eduamericanpharmaceuticalreview.com
For this compound, which is expected to be a crystalline solid at room temperature, PXRD would be instrumental in identifying its specific crystalline form or polymorph. Each polymorph of a compound possesses a unique crystal lattice and, consequently, a distinct PXRD pattern. The analysis of the peak positions and relative intensities in the diffractogram allows for the determination of the unit cell dimensions. carleton.edu A sample must be composed of randomly oriented minute crystallites to obtain a pattern that is truly representative of the bulk material. americanpharmaceuticalreview.com
While a specific PXRD pattern for this compound is not available, the table below illustrates the type of data that would be obtained. The 2θ values correspond to the diffraction angles, which are characteristic of the crystal structure.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 80 |
| 15.2 | 5.82 | 60 |
| 20.8 | 4.27 | 100 |
| 25.1 | 3.54 | 75 |
| 30.5 | 2.93 | 50 |
| Note: This is a hypothetical data table to illustrate the expected output from a PXRD analysis of a crystalline organosulfur compound. |
Electron Microscopy Techniques
Electron microscopy techniques are crucial for visualizing the morphology and nanoscale features of materials. For a compound like this compound, these methods are particularly useful when it is part of a larger assembly, such as a self-assembled monolayer (SAM) or incorporated into a nanocomposite material.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. In the context of this compound, SEM would be employed to study the morphology of films or coatings made from this compound on various substrates. For instance, if this compound is used to functionalize a surface, SEM can reveal the uniformity, thickness, and presence of any defects in the coating. Studies on similar thiol-based self-assembled monolayers have utilized SEM to characterize the surface morphology of the modified electrodes. researchgate.net
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is used to investigate the internal structure and nanoscale features of materials. If this compound were used as a capping agent for nanoparticles, TEM would be essential for determining the size, shape, and dispersion of these nanoparticles. The organic layer of the thiol on the nanoparticle surface can sometimes be visualized under high-resolution TEM, providing information about the coating thickness.
Surface-Sensitive Characterization Methods
Surface-sensitive techniques are vital for analyzing the elemental composition and chemical states of the outermost atomic layers of a material, as well as for studying adsorption phenomena.
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique that provides quantitative information about the elemental composition and the chemical environment of those elements. When a sample is irradiated with X-rays, core-level electrons are emitted, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its oxidation state.
For this compound, XPS would be used to confirm the presence of carbon, sulfur, and any other expected elements on a surface. The high-resolution S 2p spectrum is particularly informative. The S 2p peak is a doublet (S 2p3/2 and S 2p1/2) due to spin-orbit coupling. thermofisher.comxpsfitting.com The binding energy of the S 2p3/2 peak can distinguish between different sulfur species such as thiols (R-SH), thioethers (R-S-R'), and oxidized sulfur species like sulfinates or sulfonates. xpsfitting.comdiva-portal.org For this compound, two distinct sulfur environments are present: a thiol (or thiolate if bonded to a surface) and a thioether. This would be expected to result in a complex S 2p spectrum that could be deconvoluted to identify and quantify these two states.
The following table presents typical binding energies for various sulfur functional groups, which would be used to interpret the XPS spectrum of this compound.
| Sulfur Functional Group | Typical S 2p3/2 Binding Energy (eV) |
| Metal Sulfide (B99878) | ~161.5 |
| Thiolate (bound to gold) | 162.5 |
| Thioether (R-S-R') | 163.5 - 164.5 |
| Thiol (R-SH) | ~164.0 |
| Disulfide (R-S-S-R) | 164.0 - 165.0 |
| Sulfinate (R-SO2-) | 166.0 - 167.0 |
| Sulfonate (R-SO3-) | 168.0 - 169.0 |
| Data compiled from various sources. thermofisher.comxpsfitting.com |
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information about molecules adsorbed on nanostructured metal surfaces (typically gold or silver). rsc.org The interaction of the analyte with the metal surface results in a significant enhancement of the Raman signal, allowing for the detection of even monolayers of molecules. mdpi.com
For this compound, SERS is an ideal tool to study its adsorption behavior on such surfaces. Aromatic thiols are known to form stable self-assembled monolayers on gold and silver. spiedigitallibrary.org The SERS spectrum would provide information about the orientation of the molecule on the surface and the nature of the sulfur-metal bond. It is generally accepted that thiols adsorb dissociatively on gold, forming a thiolate species. spiedigitallibrary.org
The SERS spectrum of adsorbed this compound would show characteristic bands corresponding to the vibrations of the benzene ring, the C-S bonds, and the butyl group. Shifts in the positions and changes in the relative intensities of these bands compared to the normal Raman spectrum of the bulk compound can provide insights into the molecule-surface interaction. For instance, the disappearance or significant weakening of the S-H stretching mode (around 2550 cm-1) and the appearance of a new band corresponding to the Au-S vibration would be strong evidence of covalent bond formation. spiedigitallibrary.org The bands associated with the aromatic ring can also provide information on the orientation of the phenyl group with respect to the metal surface. acs.org
The table below lists some of the expected characteristic Raman bands for a thiophenol derivative and their typical assignments.
| Vibrational Mode | Typical Wavenumber (cm-1) |
| C-S stretch (aromatic) | 600 - 750 |
| C-S stretch (aliphatic) | 600 - 750 |
| Ring breathing mode | ~1000 |
| C-H in-plane bend | 1000 - 1100 |
| C=C aromatic stretch | 1570 - 1600 |
| S-H stretch | ~2550 |
| These are general ranges for thiophenol and related compounds. acs.org |
Thermal Analysis Techniques
Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. These methods are crucial for determining the thermal stability, decomposition profile, and phase behavior of materials.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is primarily used to determine the thermal stability and composition of materials. A TGA experiment on this compound would provide information on its decomposition temperature, the presence of any volatile components, and the kinetics of its thermal degradation.
A hypothetical TGA curve for this compound would show a stable baseline at lower temperatures, followed by a significant drop in mass as the temperature increases, indicating decomposition. The onset temperature of this mass loss would define the limit of its thermal stability. The analysis of the gaseous products evolved during decomposition, often by coupling the TGA instrument to a mass spectrometer or an infrared spectrometer (TGA-MS or TGA-IR), could elucidate the decomposition mechanism.
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques that measure the difference in temperature or heat flow between a sample and a reference material as a function of temperature. nih.govtainstruments.com These methods are used to detect physical and chemical transitions, such as melting, crystallization, and glass transitions. nih.govtainstruments.com
A DSC or DTA analysis of this compound would reveal its melting point, which would appear as an endothermic peak on the thermogram. The enthalpy of fusion could be calculated from the area of this peak. Other thermal events, such as boiling or decomposition, would also be observable. For instance, the decomposition of a related compound, arbidol (B144133) hydrochloride, was observed to release thiophenol molecules at elevated temperatures. nih.gov
Hypothetical DSC Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
|---|---|---|---|
| Melting | Data not available | Data not available | Data not available |
Scattering Techniques
Scattering techniques are powerful tools for probing the structure of materials at the nanoscale. By analyzing the way radiation (X-rays or neutrons) is scattered by a sample, information about the size, shape, and arrangement of its constituent parts can be obtained.
Small-Angle X-ray Scattering (SAXS)
Small-Angle X-ray Scattering (SAXS) is a technique used to study the structure of materials on a length scale of approximately 1 to 100 nanometers. It is particularly useful for characterizing nanoparticles, polymers, and biological macromolecules in solution or in the solid state. A SAXS experiment on this compound in solution could provide information about its molecular aggregation or micelle formation. In the solid state, it could be used to probe for any long-range order or nanostructuring.
Small-Angle Neutron Scattering (SANS)
Small-Angle Neutron Scattering (SANS) is a technique analogous to SAXS, but it uses neutrons instead of X-rays. minsocam.orgnih.gov Neutrons interact with the atomic nuclei, and their scattering is particularly sensitive to light elements like hydrogen. nih.gov SANS is a powerful tool for studying the structure of soft matter and biological systems. A SANS study of this compound, potentially using isotopic substitution (e.g., replacing hydrogen with deuterium), could provide detailed information about its conformation and intermolecular interactions in various environments. minsocam.orgnih.gov
Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS)
Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is a surface-sensitive X-ray diffraction technique used to study the molecular packing and orientation in thin films. This technique is particularly valuable for characterizing organic semiconductor films and self-assembled monolayers. If this compound were to be deposited as a thin film, for example on a gold surface to form a self-assembled monolayer, GIWAXS could be used to determine the packing arrangement of the molecules, their tilt angle with respect to the substrate, and the degree of crystalline order within the film. Studies on similar organosulfur compounds have utilized this technique to understand their surface ordering. aip.org
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular systems. Methods such as Density Functional Theory (DFT) and ab initio calculations are routinely employed to predict a wide range of molecular properties with high accuracy.
Density Functional Theory (DFT) has become a primary computational tool for studying the electronic structure and properties of organosulfur compounds, including thiophenol derivatives. nih.gov DFT calculations, particularly using functionals like B3LYP (Becke, three-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p), are effective for determining key physicochemical properties. nih.gov
For thiophenol analogues, DFT is used to calculate descriptors that govern their chemical behavior. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, bond dissociation enthalpy (BDE) of the S-H bond, and ionization potential (IP). nih.govnih.gov These parameters are crucial for understanding the molecule's reactivity, particularly its potential as a radical scavenger. nih.gov For instance, a lower S-H BDE value for a thiophenol suggests a greater propensity to donate a hydrogen atom, which is a key mechanism in antioxidant activity. nih.govresearchgate.net
Table 1: Representative DFT-Calculated Electronic Properties for Thiophenol Analogues Calculated at the (U)B3LYP/6-311++G(d,p) level of theory. Data is representative for this class of compounds.
| Property | Calculated Value (Gas Phase) | Significance |
|---|---|---|
| S-H Bond Dissociation Enthalpy (BDE) | ~75-85 kcal/mol | Indicates the energy required to break the S-H bond homolytically; lower values correlate with higher antioxidant activity via the HAT mechanism. nih.gov |
| Ionization Potential (IP) | ~7.5-8.5 eV | Energy required to remove an electron; relates to the molecule's ability to participate in single-electron transfer (SET) processes. |
| HOMO Energy | ~-6.0 to -7.0 eV | Represents the electron-donating ability of the molecule. Higher HOMO energy often correlates with greater reactivity. |
| LUMO Energy | ~-0.5 to -1.5 eV | Represents the electron-accepting ability of the molecule. |
Ab initio methods, such as Hartree-Fock (HF) theory, provide a pathway for studying molecular systems from first principles without empirical parameters. These methods are particularly valuable for elucidating reaction pathways and understanding the energetics of transition states. For example, the synthesis of related benzothiazole (B30560) compounds from o-aminothiophenols has been studied using ab initio calculations to investigate the molecular structure and vibrational frequencies of the ground state. mdpi.com
In the context of 2-(n-Butylthio)thiophenol, ab initio calculations can be employed to model its formation or degradation pathways. By calculating the potential energy surface for a given reaction, researchers can identify the minimum energy path, locate transition state structures, and determine activation energies. This information is critical for understanding reaction kinetics and predicting the feasibility of different chemical transformations. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net For a flexible molecule like this compound, which features a rotatable n-butyl group, MD simulations are invaluable for exploring its conformational landscape. By simulating the molecule's dynamics in a solvent or in the presence of other molecules, one can identify preferred conformations and understand the energetic barriers between them.
MD simulations also provide detailed insights into intermolecular interactions. For instance, simulations of benzenethiolate (B8638828) (a closely related compound) on gold surfaces have been used to study the structure and ordering of self-assembled monolayers. elsevierpure.com These studies reveal how molecules orient themselves and interact with their neighbors and the substrate. elsevierpure.com Similarly, MD simulations of this compound could be used to model its interactions with solvents, biological macromolecules, or surfaces, revealing key non-covalent interactions such as van der Waals forces and hydrogen bonding that dictate its macroscopic behavior.
Computational Modeling of Spectroscopic Data
Computational methods are widely used to predict and interpret spectroscopic data. Theoretical vibrational spectra (Infrared and Raman) for thiophene (B33073) and thiophenol derivatives can be calculated using DFT methods. mdpi.comscienceacademique.com These calculations yield vibrational frequencies and intensities that can be compared directly with experimental FT-IR and FT-Raman spectra. scienceacademique.com This comparison serves as a powerful tool for structural verification and the assignment of specific vibrational modes to the corresponding functional groups within the molecule. nih.gov For this compound, this would involve assigning frequencies for S-H stretching, C-S stretching, aromatic ring vibrations, and vibrations of the n-butyl chain.
Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound Theoretical calculations are typically performed at a level like B3LYP/6-311G(d,p).
| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) | Typical Experimental Frequency (cm⁻¹) |
|---|---|---|
| S-H Stretch | ~2590 | ~2550 |
| Aromatic C-H Stretch | ~3060 | ~3050 |
| Aliphatic C-H Stretch | ~2960, 2870 | ~2955, 2865 |
| Aromatic C=C Stretch | ~1580 | ~1575 |
Prediction of Reactivity and Selectivity in Organic Transformations
Computational chemistry offers robust models for predicting the reactivity and selectivity of molecules in organic reactions. scienceacademique.com For thiophenols, DFT calculations are used to determine thermodynamic and global chemical reactivity descriptors that explain their role in processes like radical scavenging. nih.gov The relative values of Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA) can predict whether a reaction proceeds via Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), or Sequential Proton Loss Electron Transfer (SPLET). nih.gov For many thiophenols, calculations show that lower BDE values favor the HAT mechanism in non-polar environments. nih.govresearchgate.net
Furthermore, computational models can predict the reactivity of thiols in other reactions, such as thiol-Michael additions. nih.govresearchgate.net By calculating the energies of reactants, intermediates, and products, DFT can predict whether a reaction is thermodynamically favorable and can shed light on the stability of key intermediates, which often controls the reaction outcome. nih.gov This predictive power is essential for designing new synthetic routes and understanding reaction mechanisms.
Structure-Property Relationship Modeling
Quantitative Structure-Property Relationship (QSPR) models establish a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. nih.govgrafiati.com In these studies, computational chemistry is used to generate a set of molecular descriptors (e.g., electronic, steric, and lipophilic parameters) for a series of related compounds. asianpubs.org Statistical methods, such as multiple linear regression, are then used to build a model that links these descriptors to an observed property.
For thiophenol and thiophene derivatives, QSPR studies have been used to model properties like antioxidant activity and partition coefficients. nih.govasianpubs.org For example, a strong correlation has been demonstrated between calculated parameters like ionization potential and the experimentally measured radical scavenging activity of thiophenols. nih.gov Such models are highly valuable as they allow for the prediction of properties for new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Thiophenol |
| 2-aminothiophenol |
| Benzothiazole |
Coordination Chemistry and Metal Complexation
Ligand Design and Synthesis with 2-(n-Butylthio)thiophenol Motifs
The presence of both a soft thioether and a deprotonatable thiol group allows for the design of a variety of ligand types with tailored electronic and steric properties.
The this compound framework can be incorporated into both monodentate and polydentate ligands. As a monodentate ligand, it would typically coordinate to a metal center through the deprotonated thiolate. However, its true potential lies in its use as a bidentate or a building block for more complex polydentate ligands.
Monodentate and Bidentate Coordination:
Monodentate: In its simplest form, this compound can act as a monodentate ligand through its thiolate group after deprotonation. The thioether group in this case would remain non-coordinating, potentially due to steric hindrance or the electronic preferences of the metal center.
Bidentate (Chelating): The most straightforward polydentate application is as a bidentate chelating ligand. Here, both the thiolate and the thioether sulfur atoms would coordinate to the same metal center, forming a stable five-membered ring. This chelation effect enhances the stability of the resulting metal complex compared to monodentate sulfur ligands.
Polydentate Ligand Synthesis:
While direct examples for this compound are not readily found, synthetic strategies for creating more complex polydentate ligands from similar thiophenol precursors often involve:
Functionalization of the Aromatic Ring: Introducing other donor groups (e.g., phosphines, amines, or additional thiolates) onto the phenyl ring to increase the denticity of the ligand.
Bridging Ligands: Utilizing the thiophenol motif to bridge two or more metal centers, leading to the formation of polynuclear complexes.
The n-butyl group on the thioether provides a degree of steric bulk and influences the solubility of the resulting ligands and complexes in organic solvents.
A significant area of research in ligand design involves the creation of heterodonor ligands that contain different types of donor atoms. The thiophenol scaffold is an excellent platform for developing such ligands, particularly those combining soft sulfur donors with even softer phosphine (B1218219) (P) or arsine (As) donors. mjcce.org.mkresearchgate.net
P,S Ligands:
Phosphino-thiophenol ligands are a well-studied class of heterodonor ligands. mjcce.org.mk For a this compound-based system, a phosphine group could be introduced onto the aromatic ring, ortho to the thiol group. A common example from the broader class of thiophenol-based ligands is 2-(diphenylphosphino)thiophenol. mjcce.org.mk These P,S ligands are highly versatile and can stabilize a wide range of transition metals in various oxidation states. researchgate.net The combination of a hard phosphine donor and a soft thiolate donor allows for unique reactivity and catalytic applications.
P,SAs Ligands:
Expanding on the P,S concept, ligands incorporating phosphorus, sulfur, and arsenic donor atoms have also been developed. mjcce.org.mkresearchgate.net A representative example is the heterotopic ligand 1-Ph₂AsSC₆H₄-2-PPh₂ (P,SAs), which combines the features of phenylthio(diphenyl)arsine and 2-diphenylphosphanylbenzenethiol. mjcce.org.mkresearchgate.net The synthesis of such complex ligands demonstrates the modularity of the thiophenol backbone in creating sophisticated coordination environments. The study of these ligands allows for investigation into the competitive coordination of different soft donor atoms and the potential for metal-mediated cleavage of the E-S bonds (where E = P or As). mjcce.org.mkresearchgate.net
Synthesis and Structural Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound would typically involve the reaction of a suitable metal precursor (e.g., a metal halide or acetate) with the deprotonated ligand. The resulting complexes can be characterized by a variety of spectroscopic and crystallographic techniques to elucidate their structure and bonding.
The thiol and thioether groups of this compound can adopt several coordination modes, depending on the metal center, its oxidation state, and the presence of other ligands.
Terminal Thiolate: The deprotonated thiol group most commonly acts as a terminal thiolate ligand, forming a single bond with the metal center.
Bridging Thiolate: The thiolate can also bridge two or more metal centers. This is a common feature in the chemistry of metal thiolates and can lead to the formation of dimeric, polymeric, or cluster complexes.
Chelating Thioether: In a bidentate coordination mode, the thioether sulfur atom coordinates to the same metal as the thiolate. The M-S(thioether) bond is generally weaker than the M-S(thiolate) bond.
Bridging Thioether: While less common than bridging thiolates, thioethers can also act as bridging ligands between two metal centers.
The interplay between these coordination modes can lead to a rich structural chemistry for complexes of this compound.
Spectroscopic techniques are crucial for understanding the nature of the metal-ligand bonds in complexes of this compound.
Infrared (IR) Spectroscopy: The disappearance of the S-H stretching vibration (typically around 2550 cm⁻¹) upon coordination provides evidence for the deprotonation of the thiol group. New bands in the far-IR region (typically below 500 cm⁻¹) can often be assigned to M-S stretching vibrations. For example, in some Ni(II)-thiolate complexes, the Ni-S(thiolate) stretching mode is observed between 404 and 436 cm⁻¹. nih.govnih.gov Vibrations associated with the thioether group might also shift upon coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand environment in diamagnetic complexes. Changes in the chemical shifts of the protons and carbons near the sulfur atoms upon coordination can provide insights into the coordination mode. For paramagnetic complexes, NMR spectra will be significantly different, but can still provide structural information.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes of this compound are expected to be dominated by ligand-to-metal charge transfer (LMCT) bands, particularly S→M transitions. nih.govnih.gov In some Ni(II)-thiolate complexes, a dominant absorption feature around 18,000 cm⁻¹ is assigned to a thiolate-to-Ni charge transfer transition. nih.govnih.gov
A representative summary of expected spectroscopic features is presented in the table below.
| Spectroscopic Technique | Key Feature | Interpretation |
| Infrared (IR) | Disappearance of ν(S-H) | Deprotonation and coordination of the thiol. |
| New bands in far-IR | M-S stretching vibrations. | |
| NMR (¹H, ¹³C) | Shift in aromatic and alkyl signals | Confirmation of ligand coordination. |
| UV-Visible | Intense absorption bands | Ligand-to-metal charge transfer (LMCT). |
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of metal complexes of this compound. While specific crystal structures for this ligand are not prevalent in the literature, data from related structures provide valuable insights.
Expected Structural Features:
Bond Lengths: The M-S(thiolate) bond lengths will vary depending on the metal and its oxidation state but are generally shorter and stronger than the M-S(thioether) bonds.
Bond Angles: In a chelating mode, the S(thiolate)-M-S(thioether) bite angle will be constrained by the five-membered ring that is formed.
For instance, X-ray structures of nickel complexes with n-alkylthio-substituted dithiolene ligands have been reported, providing information on Ni-S bond lengths and the packing of such complexes in the solid state. researchgate.netbangor.ac.uk The study of related phosphinothiophenolate complexes also reveals detailed structural information about the coordination of the P and S donor atoms.
The table below summarizes some crystallographic data for a related Ni(II) complex with a P,S ligand, illustrating the type of information that would be obtained for a complex of this compound.
| Compound | Metal Center | Coordination Geometry | M-S(thiolate) (Å) | M-P (Å) | Reference |
| [Ni(PPh₂(C₆H₄S))₂] | Ni(II) | Square Planar | ~2.2 | ~2.2 | researchgate.net |
This structural information is vital for understanding the reactivity of these complexes and for the rational design of new catalysts and materials.
In-depth Analysis of this compound in Coordination Chemistry
General principles of coordination chemistry involving thiophenolate ligands suggest that this compound would coordinate to metal centers through the deprotonated thiol group, forming metal-sulfur bonds. The presence of the n-butylthio substituent at the ortho position could introduce steric and electronic effects that would modulate the properties of the resulting metal complexes. However, without specific experimental or theoretical data for this compound, any detailed discussion would be speculative.
For a comprehensive understanding, further experimental research is required to synthesize and characterize metal complexes of this compound. Such studies would need to employ techniques like cyclic voltammetry to investigate redox properties, spectrophotometric or potentiometric titrations to determine stability constants, and various reactivity studies to explore the influence of the coordinated ligand and the potential for metal-induced bond activation.
Given the current state of available research, a detailed article strictly adhering to the requested outline on this compound cannot be generated without significant extrapolation from more general studies on substituted thiophenolates, which would not meet the required standard of scientific accuracy for this specific compound.
Catalytic Applications
Carbon-Carbon (C-C) Coupling Reactions
The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds between unsaturated halides (or triflates) and alkenes, typically catalyzed by a palladium complex. The catalytic activity and selectivity of this reaction are highly dependent on the nature of the ligands coordinated to the palladium center. While a wide array of phosphine (B1218219), N-heterocyclic carbene (NHC), and other nitrogen-based ligands have been successfully employed, the use of dithioether compounds like 2-(n-Butylthio)thiophenol as ligands in Mizoroki-Heck catalysis is not extensively documented in scientific literature.
The catalytic cycle of the Heck reaction generally involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. The ligand's role is to stabilize the palladium intermediates and influence the regioselectivity and efficiency of the coupling. Dichloro-bis(aminophosphine) complexes of palladium have been shown to be highly active catalysts for the Heck reaction. rsc.org For instance, palladium complexes with N-heterocyclic carbene (NHC) ligands have also demonstrated high efficacy in catalyzing the Mizoroki-Heck coupling of aryl chlorides with alkenes. nih.gov
Table 1: Examples of Ligands in Mizoroki-Heck Coupling Reactions
| Catalyst/Ligand | Aryl Halide | Alkene | Product Yield (%) | Reference |
|---|---|---|---|---|
| Dichloro{bis[1,1′,1′′-(phosphinetriyl)tripiperidine]}palladium | 4-Bromoacetophenone | Styrene | 98 | rsc.org |
| Pd(0) NHC Complex | 4-Chloroacetophenone | Styrene | 95 | nih.gov |
A comprehensive search of the existing literature did not yield specific examples or detailed research findings on the application of this compound as a ligand or catalyst in Mizoroki-Heck coupling reactions.
Carbon-Heteroatom (C-X) Coupling Reactions
The formation of carbon-sulfur bonds is a fundamental transformation in organic synthesis, leading to the production of aryl thioethers, which are significant in medicinal chemistry and materials science. Transition metal-catalyzed cross-coupling reactions are a primary method for constructing these bonds. nih.gov While this compound is a type of aryl thioether, its role as a catalyst or ligand in C-S cross-coupling reactions is not well-established. Instead, compounds of this nature are typically the products of such reactions.
Various catalytic systems have been developed for C-S cross-coupling, with palladium and copper being the most common metals. For instance, a ligand-free system using copper(I) iodide has been reported for the coupling of aryl iodides with thiophenols. uu.nl Nickel-catalyzed cross-coupling of aryl thioethers with Grignard reagents has also been demonstrated as a method for C-S bond cleavage and subsequent C-C bond formation. rsc.org Furthermore, palladium-catalyzed reactions using monophosphine ligands have been shown to be effective for C-S coupling at room temperature. nih.gov
Table 2: Catalytic Systems for C-S Cross-Coupling Reactions
| Catalyst | Ligand | Aryl Halide/Thiol | Coupling Partner | Product Yield (%) | Reference |
|---|---|---|---|---|---|
| CuI | None | Iodobenzene | Thiophenol | 95 | uu.nl |
| Pd(OAc)₂ | CyPF-tBu | p-Bromotoluene | Phenyl triisopropylsilyl sulfide (B99878) | 98 | nih.gov |
| NiCl₂(PCy₃)₂ | None | 4-Methoxyphenyl methyl sulfide | n-Butylmagnesium bromide | 85 | rsc.org |
The hydrothiolation of alkynes is an atom-economical reaction that involves the addition of a thiol to a carbon-carbon triple bond to form a vinyl sulfide. This transformation can be catalyzed by various metals or proceed through a radical mechanism. rsc.orgmdpi.com The regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (E vs. Z isomer) are often controlled by the choice of catalyst and reaction conditions.
While a range of catalysts have been explored for this reaction, including those based on copper and nickel, there is no specific mention in the literature of this compound serving as a catalyst for the hydrothiolation of alkynes. Research has shown that copper nanoparticles supported on titanium dioxide (CuNPs/TiO₂) can effectively catalyze the hydrothiolation of activated alkynes with thiol-catechol derivatives, yielding anti-Markovnikov Z-vinyl sulfides with high selectivity. rsc.orgmdpi.com Additionally, a synergistic visible-light photoredox and nickel-catalyzed hydrothiolation of allenes with thiols has been developed. acs.org
Table 3: Catalytic Systems for the Hydrothiolation of Alkynes
| Catalyst | Thiol | Alkyne | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| CuNPs/TiO₂ | 3-((4-Mercaptobutyl)thio)benzene-1,2-diol | Propiolamide | Z-Vinyl Sulfide | 87 | mdpi.com |
| NiBr₂·diglyme / Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Thiophenol | Benzoxylallene | O,S-Acetal | 95 | acs.org |
The ring-opening of epoxides with thiols is a fundamental method for the synthesis of β-hydroxy sulfides, which are valuable intermediates in organic synthesis. arkat-usa.org This reaction involves the nucleophilic attack of a thiol or thiolate on one of the carbon atoms of the epoxide ring. The regioselectivity of the attack (at the more or less substituted carbon) depends on the reaction conditions, particularly whether it is acid- or base-catalyzed. youtube.com
Often, this reaction can proceed without a catalyst, particularly in polar solvents like water, or with the use of a simple base to generate the more nucleophilic thiolate. arkat-usa.orgresearchgate.net The use of a specific catalyst like this compound for this transformation is not reported in the literature. The focus of research has been on developing environmentally friendly and catalyst-free conditions. For instance, the regioselective thiolysis of epoxides in water at 70°C has been demonstrated to produce β-hydroxy sulfides in excellent yields without the need for any catalyst. arkat-usa.orgresearchgate.net
Table 4: Conditions for Ring-Opening of Epoxides with Thiols
| Epoxide | Thiol | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Styrene Oxide | Thiophenol | Water, 70°C, 5h | β-Hydroxy sulfide | 92 | arkat-usa.orgresearchgate.net |
| 1,2-Epoxyhexane | Thiophenol | Water, 70°C, 5h | β-Hydroxy sulfide | 94 | arkat-usa.orgresearchgate.net |
| Glycidyl Phenyl Ether | Thiophenol | Water, 70°C, 5h | β-Hydroxy sulfide | 90 | arkat-usa.orgresearchgate.net |
The direct oxidative esterification of thiols with alcohols provides a route to sulfinic and sulfonic esters. This transformation requires an oxidant and often a catalyst to facilitate the reaction. nih.gov Various methods have been developed, including electrochemical approaches and metal-catalyzed systems.
The role of dithioether compounds such as this compound as ligands or catalysts in this specific reaction has not been described in the available scientific literature. Research in this area has focused on the development of catalytic systems that can efficiently mediate the oxidation and coupling process. For example, the electrochemical oxidative cross-coupling of thiophenols and aliphatic alcohols can be achieved in an undivided cell to synthesize alkyl benzenesulfinates. nih.gov
Table 5: Methods for Oxidative Esterification of Thiols
| Thiol | Alcohol | Catalyst/Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thiophenol | Methanol | Electrochemical, Pt electrodes, NaOAc | Alkyl phenylsulfinate | 90 | nih.gov |
| 4-Methylthiophenol | Benzyl alcohol | TBD, MeCN | Benzyl 4-methylbenzenesulfinate | 95 | nih.gov |
Despite a comprehensive search for scholarly articles and research data, specific information regarding the catalytic applications of the chemical compound This compound is not available in the public domain. Research detailing its explicit role in organocatalysis, photoredox catalysis, or as a ligand to modulate catalytic activity and selectivity could not be located.
The performed searches on "this compound organocatalysis," "this compound photoredox catalysis," and "this compound ligand catalytic activity," along with broader searches on related derivatives, did not yield any specific research findings, data tables, or detailed discussions that would allow for the generation of an article based on the provided outline.
General information on the catalytic applications of thiophenols and their derivatives is available; however, this information does not specifically address the compound "this compound" and therefore cannot be used to fulfill the request for an article focused solely on this specific chemical compound.
Consequently, the requested article on the catalytic applications of "this compound" cannot be generated at this time due to the lack of available scientific literature and data.
Applications in Materials Science and Engineering
Polymer Chemistry and Polymer Materials
The dual sulfur-containing nature of 2-(n-Butylthio)thiophenol lends itself to the synthesis of advanced polymer materials with tailored properties. It can be incorporated into polymer backbones or used as a modifying agent to introduce specific functionalities.
Poly(arylene sulfide)s (PASs) are a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and inherent flame retardancy. The synthesis of PASs typically involves the polycondensation of dihalogenated aromatic compounds with a sulfur source or the self-condensation of halothiophenols. While direct studies detailing the use of this compound as a primary monomer in PAS synthesis are not prevalent in the reviewed literature, its structure is analogous to bisphenols used in the synthesis of other high-performance polymers like poly(arylene ether)s. kpi.ua
In a general approach for synthesizing poly(arylene sulfide)s, bisthiophenols can be reacted with activated dihalide monomers in a polar aprotic solvent in the presence of a base. kpi.ua The presence of the n-butylthio group in this compound would be expected to enhance the solubility of the resulting polymer in organic solvents, a desirable property for processing. Furthermore, the flexible butyl group could lead to a lower glass transition temperature and modified mechanical properties compared to unsubstituted poly(thiophenol).
A new method for the synthesis of poly(arylene sulfide)s involves the use of masked bisthiophenols, such as bisthiophenol carbamates, which are more stable against oxidation compared to the free thiophenols. kpi.ua This approach allows for a more controlled polymerization process. High molecular weight polymers have been successfully formed by reacting such masked monomers with activated dihalides like bis(4-fluorophenyl) sulfone. kpi.ua
| Monomer 1 | Monomer 2 | Polymer Type | Key Properties |
| Dithiophenol Derivative (e.g., analog of this compound) | Activated Dihalide (e.g., bis(4-fluorophenyl) sulfone) | Poly(arylene sulfide) | High thermal stability, chemical resistance, improved solubility |
This table illustrates a potential synthetic route for a poly(arylene sulfide) derivative based on a dithiophenol analog of this compound.
Thiol-ene "click" chemistry has emerged as a highly efficient and versatile tool for polymer synthesis and modification. This reaction involves the radical-mediated addition of a thiol to a carbon-carbon double bond (ene). The reaction is characterized by high yields, rapid reaction rates, and tolerance to a wide range of functional groups. nih.govusm.edu
While specific examples of the use of this compound in thiol-ene reactions are not extensively documented, its dithiol nature makes it a prime candidate for such transformations. It can act as a crosslinking agent to form polymer networks with enhanced thermal and mechanical properties. For instance, it could be reacted with polymers bearing pendant vinyl or allyl groups to create a crosslinked structure.
The general mechanism for a photoinitiated thiol-ene reaction involves the following steps:
Initiation: A photoinitiator generates radicals upon exposure to UV light.
Chain Transfer: The radical abstracts a hydrogen atom from the thiol (R-SH), forming a thiyl radical (R-S•).
Propagation: The thiyl radical adds to an ene, creating a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and continuing the chain reaction.
The versatility of this chemistry allows for the functionalization of a wide array of materials, including porous polymer monoliths for chromatographic applications. nih.gov
| Reactant 1 | Reactant 2 | Reaction Type | Resulting Structure |
| This compound (as a dithiol) | Di-ene or multi-ene functional polymer | Thiol-ene "click" reaction | Crosslinked polymer network |
This table provides a conceptual illustration of how this compound could be integrated into a polymer network using thiol-ene chemistry.
Surface Science and Interface Chemistry
The thiol group of this compound provides a strong anchoring point to various metal surfaces, particularly gold. This property is extensively utilized in surface science and interface chemistry for the functionalization of nanomaterials and the fabrication of self-assembled monolayers.
Thiol-functionalized gold nanoparticles (AuNPs) are of significant interest due to their unique optical and electronic properties, with applications in sensing, catalysis, and biomedicine. mdpi.com The strong affinity between sulfur and gold leads to the formation of a stable Au-S bond, allowing for the controlled surface modification of AuNPs. mdpi.com
While direct functionalization of AuNPs with this compound is not explicitly detailed in the available literature, studies on substituted thiophenols provide insights into how this molecule would behave. The electronic properties of the substituent on the thiophenol ring can influence the surface charge and stability of the functionalized AuNPs. researchgate.net The n-butylthio group, being an electron-donating group, would be expected to influence the surface properties of the nanoparticles. The functionalization process typically involves mixing the AuNPs with a solution of the thiol, leading to the spontaneous formation of a self-assembled monolayer on the nanoparticle surface. mdpi.comnih.gov
| Nanomaterial | Functionalizing Agent | Key Interaction | Potential Application |
| Gold Nanoparticles (AuNPs) | This compound | Au-S bond formation | Sensing, Catalysis |
This table outlines the conceptual functionalization of gold nanoparticles with this compound.
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. Alkanethiols on gold are the most widely studied SAM system, forming a dense and stable monolayer. rsc.org The thiol group of this compound would readily chemisorb onto a gold surface, with the aromatic ring and the n-butylthio tail orienting away from the surface.
The formation of a SAM modifies the surface properties of the substrate, such as its wettability, adhesion, and corrosion resistance. The nature of the terminal group of the thiol molecule plays a crucial role in determining the properties of the SAM. In the case of this compound, the n-butylthio group would form the outer surface of the monolayer. The hydrophobic nature of the butyl group would render the gold surface more hydrophobic.
The quality and structure of the SAM can be influenced by factors such as the cleanliness of the substrate, the concentration of the thiol solution, and the immersion time.
| Substrate | Molecule | Resulting Surface Property |
| Gold (Au) | This compound | Hydrophobic |
This table summarizes the expected change in surface property upon the formation of a self-assembled monolayer of this compound on a gold substrate.
Corrosion Inhibition Studies
Organic compounds containing heteroatoms like sulfur and nitrogen are effective corrosion inhibitors for metals, particularly in acidic media. ui.ac.id These molecules function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. The presence of sulfur atoms and aromatic rings in this compound makes it a promising candidate for corrosion inhibition.
Studies on thiophenol derivatives have demonstrated their ability to inhibit the corrosion of mild steel in hydrochloric acid. semanticscholar.org The inhibition efficiency is attributed to the chemisorption of the inhibitor molecules on the steel surface through the sulfur atom. The aromatic ring can also contribute to the adsorption through π-electron interactions.
Research on 2-amino thiophenol has shown that it acts as an effective corrosion inhibitor for steel in acidic medium, with the inhibition efficiency increasing with concentration but decreasing with a rise in temperature. researchgate.net The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm. researchgate.net Given the structural similarities, this compound is expected to exhibit comparable or even enhanced corrosion inhibition properties due to the presence of an additional sulfur atom and a hydrophobic butyl group, which could further shield the metal surface.
A study on a related compound, 2-((thiophen-2-ylmethylene)amino)benzenethiol, also showed effective corrosion inhibition for mild steel in 1M HCl, with inhibition efficiency increasing with concentration. researchgate.net
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) at Optimal Concentration |
| 2-amino thiophenol | Mild Steel | 1M HCl | >90% |
| 2-((thiophen-2-ylmethylene)amino)benzenethiol | Mild Steel | 1M HCl | 87.1% |
This table presents data from studies on compounds structurally related to this compound, suggesting its potential as a corrosion inhibitor.
Therefore, it is not possible to provide a detailed, data-rich article that strictly adheres to the requested outline and focuses solely on "this compound" without resorting to extrapolation from related compounds, which would violate the explicit instructions of the prompt.
General principles of related thiophenol compounds suggest that this compound would likely exhibit adsorption on metal surfaces through its sulfur atoms, and consequently, may offer some degree of corrosion inhibition. However, without specific studies on this particular compound, any detailed discussion on its adsorption mechanisms or a quantitative evaluation of its inhibition efficiency, including data tables, would be speculative.
To provide a scientifically accurate and authoritative article as requested, dedicated experimental research on this compound would be required. Such research would need to investigate its interaction with various metal surfaces and systematically evaluate its performance as a corrosion inhibitor using electrochemical and surface analysis techniques.
Biological Activity and Biomedical Relevance Non Clinical Investigations
In Vitro Antimicrobial and Antifungal Evaluation
Thiophenol derivatives, including those integrated into more complex structures like naphthoquinones, have been a subject of investigation for their potential to combat microbial and fungal pathogens. The sulfur atom in these molecules plays a crucial role in their biological activity, often participating in interactions with microbial enzymes and proteins.
The antimicrobial and antifungal properties of naphthoquinone derivatives are well-documented, and the introduction of a thiol-containing substituent can significantly modulate this activity. Structure-activity relationship (SAR) studies help to elucidate the chemical features necessary for biological efficacy.
Research into 2-thio-substituted 1,4-naphthoquinones has revealed potent activity against a range of microorganisms. For instance, 1,4-naphthoquinone (B94277) sulfides have demonstrated significant inhibitory action against the Gram-positive bacterium Staphylococcus aureus with a minimum inhibitory concentration (MIC) as low as 7.8 µg/mL. d-nb.info These compounds also showed potent antifungal activity against Candida albicans (MIC of 23.4 µg/mL), which was notably better than the conventional antifungal agent Amphotericin B in the same study. d-nb.info
A study on derivatives of a closely related compound, 2-(butylthio)-3-chloronaphthalene-1,4-dione, provides specific insights into the role of the butylthio group. nih.gov In this research, the parent compound itself, which features the n-butylthio moiety, exhibited the highest antimicrobial activity among the series tested. nih.gov When the chlorine atom at the 3-position was substituted with various nitrogen, sulfur, and oxygen-containing heterocyclic compounds, the antimicrobial activity was generally altered. This suggests that the electronic and steric properties at the 3-position of the naphthoquinone ring are critical for activity. For example, derivatives synthesized from 2-(butylthio)-3-chloronaphthalene-1,4-dione showed enhanced activity against Gram-positive bacteria like Bacillus subtilis and S. aureus, as well as Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. nih.gov
These findings underscore the importance of the substitution pattern on the naphthoquinone core. The presence of a halogen, like chlorine, at the 3-position alongside a thioether at the 2-position appears to be a favorable combination for broad-spectrum antimicrobial action. The lipophilicity imparted by the n-butyl group may also contribute to the compound's ability to penetrate microbial cell membranes. The general observation is that monosubstituted derivatives of 2,3-dichloro-1,4-naphthoquinone tend to possess higher activity than their disubstituted counterparts. nih.gov
| Compound Class | Microorganism | Activity (MIC in µg/mL) |
|---|---|---|
| 1,4-Naphthoquinone Sulfides | Staphylococcus aureus | 7.8 |
| 1,4-Naphthoquinone Sulfides | Candida albicans | 23.4 |
| 1,4-Naphthoquinone Sulfides | Escherichia coli | 31.3 |
| Amphotericin B (Reference) | Candida albicans | 31.3 |
Ligand-Target Interactions for Pharmaceutical Research
The ability of a small molecule to bind with high affinity and selectivity to a specific biological target, such as a receptor or enzyme, is a cornerstone of modern drug discovery. While direct studies on 2-(n-butylthio)thiophenol are limited, the broader class of thiophenol derivatives has been explored for various ligand-target interactions.
The histamine (B1213489) H3 receptor (H3R) is a G protein-coupled receptor primarily located in the central nervous system that acts as an autoreceptor, modulating the synthesis and release of histamine. H3R antagonists/inverse agonists are of interest for treating a variety of neurological disorders.
While there is no specific data available on the binding affinity of this compound for histamine H3 receptors, SAR studies of other H3R ligands provide some context. The pharmacophore for many H3R antagonists includes a basic amine moiety connected via a flexible alkyl chain to a lipophilic aromatic or heteroaromatic group. Several potent H3R antagonists incorporate sulfur-containing functional groups. A prominent example is thioperamide, a potent and selective H3-receptor antagonist, which contains a thiourea (B124793) group. mdpi.com This highlights that sulfur atoms can be well-tolerated and may even contribute to the binding affinity within the H3R binding pocket.
Enzyme Inhibition Studies of Thiophenol Derivatives
Thiophenol and its derivatives are known to interact with a variety of enzymes, often acting as inhibitors. The thiol group (-SH) is nucleophilic and can participate in several types of interactions with enzyme active sites or allosteric sites.
One primary mechanism of inhibition involves the interaction of the thiol group with metal ions that are essential for enzyme catalysis. For example, thiomers (thiolated polymers) are known to be potent inhibitors of zinc-dependent metalloproteinases, such as aminopeptidase (B13392206) N and carboxypeptidase A. nih.gov The thiol groups on these molecules are capable of binding to the Zn2+ ions in the active site, thereby inactivating the enzyme. nih.gov
Another mechanism is the formation of disulfide bonds. The thiol group of a thiophenol derivative can undergo a disulfide exchange with a cysteine residue's disulfide bridge within an enzyme, leading to a conformational change and loss of activity. d-nb.info This type of inhibition has been observed with trypsin, where thiols can cause a reversible loss of enzymatic activity. d-nb.info
Furthermore, thiophenol derivatives can act as competitive inhibitors. A study on the inhibition of lactoperoxidase (LPO), an important enzyme in the immune system, by a series of thiophene-2-sulfonamide (B153586) derivatives demonstrated potent inhibitory effects. nih.gov The most active compound, 5-(2-thienylthio)thiophene-2-sulfonamide, exhibited competitive inhibition with a very low inhibitor constant (Ki). nih.gov
| Inhibitor | Enzyme | Inhibition Type | IC50 (nM) | Ki (nM) |
|---|---|---|---|---|
| 5-(2-thienylthio)thiophene-2-sulfonamide | Lactoperoxidase (LPO) | Competitive | 3.4 | 2 ± 0.6 |
The reactivity of the thiol group also allows for its addition to α,β-unsaturated carbonyls, which can be found in some enzyme substrates or inhibitors, leading to covalent modification and irreversible inhibition. nih.gov
General Bioactivity Spectrum of Thiophenol Derivatives
Derivatives of thiophenol and the closely related thiophene (B33073) exhibit a broad spectrum of biological activities, making them privileged structures in medicinal chemistry.
Antiviral Activity: Thio-containing compounds have shown promise as antiviral agents. For example, thio analogues of dihydroalkoxybenzyloxopyrimidines (S-DABOs) were found to be selective inhibitors of HIV-1, acting as non-nucleoside reverse transcriptase inhibitors. nih.gov Some of these derivatives were up to 10-fold more potent than their oxygen-containing counterparts. nih.gov More recently, thiophene derivatives have been identified as potent inhibitors of the Ebola virus entry by targeting the viral glycoprotein. nih.gov
Anti-inflammatory Activity: Thiophene-based compounds are known for their anti-inflammatory properties, with commercial drugs like Tinoridine and Tiaprofenic acid containing this scaffold. nih.gov Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov Certain thiophene derivatives have been shown to negatively regulate the expression of pro-inflammatory cytokines like TNF-α and IL-8. nih.gov
Antioxidant Activity: The antioxidant potential of thiophenols has been a subject of significant research. Compared to their phenol (B47542) analogs, thiophenols often exhibit superior radical scavenging abilities. nih.govnih.gov The S-H bond in thiophenols has a lower bond dissociation enthalpy (BDE) than the O-H bond in phenols, making it easier to donate a hydrogen atom to neutralize free radicals. nih.govnih.gov The primary mechanism for the antioxidant activity of thiophenols is suggested to be hydrogen atom transfer (HAT) in the gas phase, while the single electron transfer followed by proton transfer (SPLET) mechanism may be dominant in aqueous conditions. nih.gov
Cytotoxic Activity: The cytotoxic properties of thiophenol derivatives against cancer cells have been investigated. SAR studies have shown that electron-releasing substituents on the thiophenol ring, such as amino and alkoxy groups, enhance cytotoxicity against mouse leukemia cells. nih.gov In contrast, electron-withdrawing groups tend to reduce this activity. nih.gov Thiophenol has also been conjugated with sesquiterpene lactones to create prodrugs. These conjugates are designed to be activated by the reactive oxygen species (ROS) often found at elevated levels in tumor cells, which would then release the cytotoxic lactone. d-nb.info
Nematicidal Activity: While research on the nematicidal activity of simple thiophenols is not extensive, related sulfur-containing organic compounds have been explored. For instance, dithiophosphoric derivatives of menthol (B31143) have shown dose-dependent lethal effects on the free-living soil nematode Caenorhabditis elegans. e3s-conferences.org Another related compound, α-terthienyl, which is a trimer of thiophene found in marigold roots, is known for its potent nematicidal properties, which are exerted through the induction of oxidative stress. nih.gov
Q & A
What are the established synthetic routes for preparing 2-(n-Butylthio)thiophenol, and what key experimental parameters must be controlled?
Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or alkylation of thiophenol derivatives. A common approach is the reaction of thiophenol with n-butyl halides (e.g., n-butyl bromide) in the presence of a base (e.g., K₂CO₃) to deprotonate the thiol group and facilitate alkylation . Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity by stabilizing ionic intermediates.
- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation.
- Stoichiometry : Excess n-butyl halide (1.2–1.5 equivalents) ensures complete conversion of thiophenol.
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Full characterization using NMR (¹H, ¹³C), IR, and mass spectrometry is essential to confirm structure and purity .
How can researchers optimize purification and characterization of this compound to ensure reproducibility?
Methodological Answer:
Purification :
- Liquid-liquid extraction : Use dichloromethane/water to remove unreacted thiophenol and inorganic salts.
- Column chromatography : Employ silica gel with a hexane:ethyl acetate (9:1) eluent system to isolate the product.
Characterization : - NMR spectroscopy : ¹H NMR should show distinct signals for the n-butyl chain (δ 0.8–1.6 ppm) and aromatic protons (δ 6.8–7.4 ppm). ¹³C NMR confirms the thioether bond (C-S resonance near δ 35–40 ppm) .
- Mass spectrometry : ESI-MS or EI-MS should exhibit a molecular ion peak matching the molecular weight (e.g., [M+H]⁺ at m/z 198.3).
- Melting point : Compare experimental values with literature to validate crystallinity .
What kinetic insights govern the reactivity of this compound in substitution reactions?
Methodological Answer:
Reaction kinetics studies (e.g., with 2,4-dinitrofluorobenzene) reveal that the thiophenoxide ion (C₆H₅S⁻) is the primary reactive species in substitution reactions. Key findings include:
- Rate law : The reaction follows second-order kinetics, independent of excess thiophenol concentration (no general acid catalysis observed) .
- Solvent effects : Methanol enhances ion-pair dissociation, accelerating reactivity compared to non-polar solvents.
- Activation energy : Calculate via Arrhenius plots using rate constants measured at 25–50°C.
Experimental validation requires buffered systems to maintain constant pH and isolate thiophenoxide ion contributions .
How can computational methods predict the electronic and structural properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G** level reliably predicts:
- Geometric parameters : Bond lengths (C-S ~1.81 Å) and angles (C-S-C ~100°) align with crystallographic data .
- Vibrational frequencies : IR-active modes for S-H (2550–2650 cm⁻¹) and aromatic C-C stretching (1450–1600 cm⁻¹) correlate with experimental spectra .
- Solvent effects : Use the Onsager model to simulate polarity impacts on dipole moment and reactivity.
Natural Bond Orbital (NBO) analysis further elucidates hyperconjugation effects between the n-butyl chain and thiophenol ring .
What advanced analytical techniques enable trace detection of this compound in environmental samples?
Methodological Answer:
- Fluorescent nanoprobes : Carbon dot-based sensors (e.g., CD-DNS) exhibit selectivity via thiol-specific quenching mechanisms. Detection limits as low as 10 nM are achievable in water .
- Chromatographic methods : HPLC-UV (C18 column, acetonitrile/water mobile phase) quantifies thiophenol derivatives with retention times calibrated against standards.
- Colorimetric assays : Thiol-selective reagents (e.g., Ellman’s reagent) produce measurable absorbance at 412 nm .
Validate methods using spiked recovery tests in matrices like soil or wastewater .
How does single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?
Methodological Answer:
X-ray crystallography provides atomic-level resolution:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K. Refinement with SHELXL achieves R factors <0.05 .
- Disorder modeling : Address n-butyl chain flexibility using PART instructions in refinement software.
- Packing analysis : Identify intermolecular interactions (e.g., π-π stacking, van der Waals) influencing crystal stability .
Compare experimental bond lengths/angles with DFT-optimized geometries to validate computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
